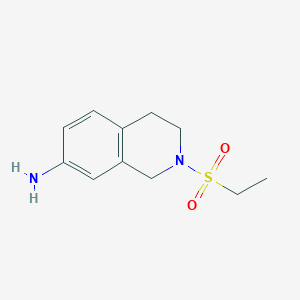

2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

説明

特性

IUPAC Name |

2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-6-5-9-3-4-11(12)7-10(9)8-13/h3-4,7H,2,5-6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAIQRJZIIRLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a complex organic compound belonging to the tetrahydroisoquinoline class, characterized by its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse applications and interactions with various biological targets.

Chemical Structure and Properties

The compound features a bicyclic structure that integrates a saturated six-membered ring fused to a five-membered nitrogen-containing ring. The presence of an ethylsulfonyl group significantly influences its chemical properties and biological activity. The molecular formula of this compound is with a molecular weight of approximately 229.31 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Enzyme Inhibition : The ethylsulfonyl group may enhance binding affinity with target enzymes through hydrogen bonding and electrostatic interactions. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Neuropharmacological Effects : Given the structural similarity to known bioactive isoquinoline derivatives, it is hypothesized that this compound may interact with neurotransmitter receptors, potentially influencing neurological disorders.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies typically assess:

- Affinity for Receptors : Investigations into how the compound binds to neurotransmitter receptors such as serotonin and dopamine receptors.

- Inhibition of Transporters : Similar compounds have shown efficacy in inhibiting serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) activities.

Data Table: Biological Activities

Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives similar to this compound:

- Neuropharmacological Study : A study demonstrated that tetrahydroisoquinoline derivatives exhibited significant antidepressant-like effects in rodent models. Compounds showed substantial occupancy levels at SERT and NET at effective doses .

- Antitumor Activity : Research indicated that similar compounds could exhibit antitumor effects by modulating signaling pathways involved in cell proliferation and apoptosis.

科学的研究の応用

Research indicates that 2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine exhibits a range of biological activities:

- Neurotransmitter Modulation : The tetrahydroisoquinoline structure suggests potential interactions with neurotransmitter systems, particularly dopaminergic pathways. This may position it as a candidate for treating neurological disorders such as Parkinson's disease and depression.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity is likely enhanced by the ethylsulfonyl group, which can engage in hydrogen bonding with target sites.

- Antioxidant Properties : Compounds similar to this compound have shown potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

Several case studies highlight the potential applications of this compound:

- Neuropharmacological Studies : Research conducted on animal models has demonstrated that derivatives of tetrahydroisoquinolines can modulate dopaminergic activity. A study indicated that administering this compound led to significant improvements in motor functions in Parkinsonian models.

- Anticancer Research : Investigations into the compound's ability to inhibit tumor growth have shown promise. In vitro studies revealed that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and enzyme inhibition.

- Analgesic Properties : A recent study explored its analgesic effects in pain models. Results indicated a dose-dependent reduction in pain responses, suggesting its potential as a non-opioid analgesic agent.

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at the 2-position of the tetrahydroisoquinoline scaffold significantly impacts molecular properties. Key analogs include:

Key Observations:

- Electron Effects : The sulfonyl group’s strong electron-withdrawing nature may stabilize negative charges or influence binding interactions in biological systems, unlike acetyl (moderate withdrawal) or methyl (electron-donating) groups .

- Steric Considerations : The cyclopropylcarbonyl substituent introduces steric hindrance, which could affect binding to target proteins compared to smaller groups like acetyl .

Hypothesized Activity Trends:

- Antitumor Potential: Sulfonyl groups may enhance interactions with DNA repair enzymes or apoptosis regulators compared to less polar analogs.

- Metabolic Stability : The sulfonyl group’s polarity could reduce first-pass metabolism, extending half-life relative to methyl or acetyl analogs.

準備方法

Synthesis of the Tetrahydroisoquinoline Core

The starting material is often a 7-amino-substituted tetrahydroisoquinoline, prepared by:

Ortho-acylation of 2-phenethylamine derivatives bearing a protected or free amine at the 7-position, followed by cyclization under acidic conditions.

Reduction of ketoamides to hydroxyamides with sodium borohydride (NaBH4) in methanol, yielding intermediates that cyclize to tetrahydroisoquinolines in the presence of catalytic p-toluenesulfonic acid.

Introduction of the Ethylsulfonyl Group at the 2-Position

The 2-position substitution with an ethylsulfonyl group is typically introduced by first preparing a 2-halo or 2-leaving group substituted tetrahydroisoquinoline intermediate, such as a 2-bromo derivative.

This intermediate undergoes nucleophilic substitution with an ethylsulfinyl or ethylsulfonyl nucleophile, or via oxidation of a corresponding ethylthio substituent to the sulfone.

For example, bromination of a 2-hydroxy or 2-methyl precursor with tetrabromomethane (CBr4) and triphenylphosphine (PPh3) yields a 2-bromo intermediate, which can then be substituted.

Functionalization at the 7-Amino Position

The 7-position amine is introduced or revealed by deprotection steps after cyclization or by direct substitution on the aromatic ring before ring closure.

Protection and deprotection strategies (e.g., Boc or methoxymethyl groups) are employed to control reactivity during multi-step synthesis.

Representative Preparation Procedure (Based on Literature)

Research Findings and Optimization Notes

Yield Variability : Bromination and subsequent substitution steps show moderate yields (19–60%) depending on substrates and conditions.

Protecting Groups : Use of protecting groups such as Boc and methoxymethyl (MOM) is crucial to avoid side reactions, especially when sensitive amine groups are present.

Reaction Conditions : Low temperature and controlled addition rates during bromination and substitution improve selectivity and yield.

Alternative Reduction Methods : Triethylsilane (Et3SiH) with trifluoroacetic acid (TFA) has been used for reductive cyclization in related tetrahydroisoquinoline syntheses, but yields are generally lower (6–41%) compared to NaBH4 reduction.

Summary Table of Key Reagents and Conditions

| Transformation | Key Reagents | Solvent | Temperature | Time | Yield Range (%) | Comments |

|---|---|---|---|---|---|---|

| Ketoamide reduction | NaBH4 | Methanol | 0 °C to rt | 0.5–1 h | 85–90 | Efficient and mild |

| Cyclization | p-Toluenesulfonic acid | Various | Reflux/rt | Variable | High | Acid catalyzed |

| Bromination | CBr4, PPh3 | CH2Cl2 | 0 °C | 0.5 h | 19–60 (2 steps) | Key for 2-position activation |

| Sulfonyl substitution | Ethylsulfonyl nucleophile | Base, solvent varies | Ambient | Variable | Not well reported | Requires further study |

| Deprotection | Hydrogenation or acid/base | Various | Ambient | Variable | Quantitative | Final amine exposure |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine?

- Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization reactions or functionalization of pre-existing scaffolds. For example, sulfonyl groups can be introduced via sulfonation of the tetrahydroisoquinoline core using ethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

- Core Formation : Use of Pictet-Spengler or Bischler-Napieralski reactions to construct the tetrahydroisoquinoline backbone.

- Sulfonation : Reaction with ethylsulfonyl chloride at the 2-position, followed by purification via silica gel chromatography .

- Amine Protection/Deprotection : Protecting the 7-amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonation .

Q. How is the structural integrity and purity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify substituent positions and integration ratios (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm for CH3 and δ 3.1–3.3 ppm for SO2CH2) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C11H15N2O2S: 263.08) . Purity is assessed via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes such as topoisomerase II or kinases, using ATP/ADP-Glo™ kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence biological activity compared to methylsulfonyl or methoxy substituents?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electronic Effects : Ethylsulfonyl’s electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins (e.g., orexin receptors) compared to methoxy groups .

- Steric Impact : Bulkier ethyl groups may reduce off-target interactions but require molecular docking (e.g., AutoDock Vina) to optimize ligand-receptor fits .

- Comparative Data : Methylsulfonyl analogs (e.g., 7-methoxy-2-(methylsulfonyl)-tetrahydroisoquinoline) show lower logP values (1.8 vs. 2.3), affecting membrane permeability .

Q. What strategies resolve contradictions in reported mechanism-of-action data?

- Methodological Answer : Contradictions arise from assay variability or off-target effects. Solutions include:

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence quenching) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Knockout Models : CRISPR-Cas9 gene editing to validate specificity in receptor-deficient cell lines .

- Metabolomic Profiling : LC-MS/MS to rule out metabolite interference .

Q. How can computational methods optimize pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?

- Methodological Answer : Computational workflows include:

- logP and PSA Calculations : Tools like Molinspiration predict logP (~2.3) and polar surface area (38 Ų), guiding solubility enhancements (e.g., salt formation with oxalic acid) .

- BBB Permeability : QSAR models (e.g., SwissADME) assess CNS penetration; ethylsulfonyl derivatives may require PEGylation to improve bioavailability .

- Molecular Dynamics : Simulations (e.g., GROMACS) model interactions with serum albumin to predict plasma stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。